Hydrogen-Bond Acceptor Capacity and logP Differentiation vs. Unsubstituted Piperidine Baseline
The target compound's 4-(pyridin-2-yloxy) substituent introduces two hydrogen-bond acceptor sites (pyridine N and ether O) absent in the unsubstituted piperidine analog cyclohex-3-en-1-yl(piperidin-1-yl)methanone . This results in a computed SlogP of 2.81 (moderate lipophilicity) compared to an estimated 2.1–2.3 for the des-pyridyloxy analog, while adding only approximately 93 Da to the molecular weight . The pyridine nitrogen provides a pH-dependent protonation state (predicted pKa ≈ 3.5–4.0 for the pyridinium species), enabling differential solubility and protein-binding behavior across physiological vs. endosomal pH ranges .
| Evidence Dimension | Computed octanol-water partition coefficient (SlogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | SlogP 2.81; H-bond acceptors = 4 (2 carbonyl O, 1 ether O, 1 pyridine N) |
| Comparator Or Baseline | Cyclohex-3-en-1-yl(piperidin-1-yl)methanone (CAS 298207-27-9): estimated SlogP 2.1–2.3; H-bond acceptors = 2 (1 carbonyl O, 1 piperidine N) |
| Quantified Difference | ΔSlogP ≈ +0.5 to +0.7; ΔH-bond acceptors = +2 |
| Conditions | Computed using MMsINC molecular property prediction (consensus method); experimental logP not determined |
Why This Matters
The additional polarity and H-bonding capacity of the target compound alter its pharmacokinetic and target-engagement profile relative to the simplest cyclohexenyl-piperidine scaffold, making it non-interchangeable in assays where ligand–protein hydrogen bonding or aqueous solubility are critical determinants.
- [1] MMsINC Database. Molecular property predictions for target compound: SlogP 2.8073, logS −3.3728, MW 286.375. University of Padova. View Source
